molecular formula C22H23ClN4O2S B12210797 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B12210797
M. Wt: 443.0 g/mol
InChI Key: GMMHVJYNNIJTNG-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a base.

    Attachment of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-ethylphenylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or dechlorinated compounds.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring and chlorophenoxy group are known to interact with biological targets, potentially leading to antimicrobial or anticancer activity. The exact molecular targets and pathways would require further research and validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the triazole ring, chlorophenoxy group, and acetamide moiety in 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide sets it apart from similar compounds. This structure may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H23ClN4O2S/c1-3-13-27-20(14-29-18-11-9-17(23)10-12-18)25-26-22(27)30-15-21(28)24-19-8-6-5-7-16(19)4-2/h3,5-12H,1,4,13-15H2,2H3,(H,24,28)

InChI Key

GMMHVJYNNIJTNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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